2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide is a complex organic compound that features a quinoline core, a morpholine sulfonyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The morpholine sulfonyl group is then introduced through sulfonation reactions, and the phenylacetamide moiety is attached via amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the quinoline or phenylacetamide moieties.
Scientific Research Applications
2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.
Medicine: The compound has potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The quinoline core may interact with enzymes or receptors, while the morpholine sulfonyl group and phenylacetamide moiety contribute to the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are well-known for their biological activities.
Morpholine Derivatives: Compounds containing the morpholine moiety, such as morpholine itself, are used in various chemical and pharmaceutical applications.
Phenylacetamide Derivatives: Compounds with a phenylacetamide group, such as acetaminophen, are widely used in medicine.
Uniqueness
2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide is unique due to the combination of these three distinct moieties in a single molecule. This unique structure imparts specific properties and activities that are not found in simpler compounds.
Properties
Molecular Formula |
C22H23N3O4S2 |
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Molecular Weight |
457.6 g/mol |
IUPAC Name |
2-(4-methyl-6-morpholin-4-ylsulfonylquinolin-2-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C22H23N3O4S2/c1-16-13-22(30-15-21(26)23-17-5-3-2-4-6-17)24-20-8-7-18(14-19(16)20)31(27,28)25-9-11-29-12-10-25/h2-8,13-14H,9-12,15H2,1H3,(H,23,26) |
InChI Key |
MEBPHGRAPWGQKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)SCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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